1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-fluorobenzyl group attached to a nitro-pyrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of this compound: The benzyl chloride intermediate is then reacted with 3-nitro-1H-pyrazole under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has found applications in various fields:
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with similar compounds such as:
2-chloro-6-fluorobenzyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
2-chloro-6-fluorobenzylamine: Another derivative used in the synthesis of various biologically active molecules.
1-(2-chloro-6-fluorobenzyl)piperazine:
The uniqueness of this compound lies in its combination of a nitro-pyrazole ring with a chloro-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole, with the CAS number 512823-37-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro and fluorine substituent on the benzyl moiety and a nitro group on the pyrazole ring. The exploration of its biological activity spans various fields, including anticancer research, enzymatic inhibition, and antiparasitic effects.
Chemical Structure and Properties
The chemical formula for this compound is C10H7ClFN3O2. The presence of halogen atoms (chlorine and fluorine) and the nitro group contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₇ClFN₃O₂ |
Molecular Weight | 245.63 g/mol |
CAS Number | 512823-37-9 |
Storage Temperature | Ambient |
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.4 µM to 15 µM against different cancer cell lines, including SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cells . The mechanism of action was primarily attributed to the inhibition of microtubule assembly.
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that pyrazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain analogs showed selective inhibition against CDK2 with an IC50 value of approximately 0.36 µM .
Table: Enzymatic Inhibition Data
Antiparasitic Activity
Another area of interest is the compound's potential antiparasitic effects. Research has highlighted the efficacy of pyrazole derivatives against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The mechanism involves the inhibition of phosphodiesterase enzymes within the parasite, which are vital for its survival and replication .
Case Study: Anticryptosporidial Activity
In a screening of various compounds, those similar to this compound were identified as potent inhibitors of C. parvum growth in infected models, showcasing rapid action with minimal off-target effects .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUENUVWRWCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.